acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide
Overview
Description
Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide is a complex organic compound that combines the properties of acetic acid with a benzoyl-chlorophenyl and benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide typically involves multiple steps:
Formation of the benzoyl-chlorophenyl intermediate: This step involves the reaction of benzoyl chloride with 4-chloroaniline under controlled conditions to form N-(2-benzoyl-4-chlorophenyl)amine.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety, forming N-(2-benzoyl-4-chlorophenyl)acetamide.
Benzylation: Finally, the compound undergoes benzylation with benzylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The benzoyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chlorophenyl groups may facilitate binding to these targets, while the acetic acid and benzylamino groups can modulate the compound’s activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a benzylamino group.
Acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a benzylamino group.
Uniqueness
The uniqueness of acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the benzylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
acetic acid;N-(2-benzoyl-4-chlorophenyl)-2-(benzylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2.C2H4O2/c23-18-11-12-20(19(13-18)22(27)17-9-5-2-6-10-17)25-21(26)15-24-14-16-7-3-1-4-8-16;1-2(3)4/h1-13,24H,14-15H2,(H,25,26);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESJANMYWPZOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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